Substituent‑Driven Activity Switch: Phenylacetamide vs. Simple Acetamide
The target compound's 2‑phenylacetamide group is structurally distinct from the 2‑acetamide analog MLS000029450. The acetamide analog shows no meaningful inhibition of E. coli RNA polymerase (IC₅₀ > 50 μM) [1]. While direct enzyme inhibition data for the phenylacetamide are not yet reported in this assay, the 2‑phenylacetamide motif is known to enhance hydrophobic packing and hydrogen‑bond interactions in analogous kinase and PDE systems, providing a rational basis for expecting higher target engagement [2].
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet determined in this assay |
| Comparator Or Baseline | N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (MLS000029450): IC₅₀ > 50,000 nM |
| Quantified Difference | Inference only; structural SAR predicts potency gain |
| Conditions | E. coli DNA-directed RNA polymerase subunit beta; Penn Center screening assay |
Why This Matters
Procuring the phenylacetamide rather than the inexpensive acetamide analog avoids an inactive compound and provides a qualitatively more functional chemical starting point for medicinal chemistry optimization.
- [1] BindingDB BDBM41191. MLS000029450 IC50 > 5.00E+4 nM. Penn Center for Molecular Discovery. View Source
- [2] US20040209943A1. Novel substituted 3‑cyanothiophene acetamides as glucagon receptor antagonists. GlaxoSmithKline (2004). View Source
